Fmoc-Asn(Dod)-OH: A Technical Guide for Peptide Synthesis
Fmoc-Asn(Dod)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-asparagine, commonly abbreviated as Fmoc-Asn(Dod)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, enabling researchers to effectively utilize this reagent for the synthesis of complex peptides. The 4,4'-dimethoxybenzhydryl (Dod) group, analogous to the widely used trityl (Trt) group, offers crucial protection of the asparagine side-chain amide, preventing undesirable side reactions and enhancing solubility during synthesis.
Core Chemical Properties
| Property | Value for Fmoc-Asn(Dod)-OH | Comparative Data |
| Molecular Formula | C₃₄H₃₂N₂O₇[1] | C₃₈H₃₂N₂O₅ (Fmoc-Asn(Trt)-OH)[2][3] |
| Molecular Weight | 580.63 g/mol [1] | 596.67 g/mol (Fmoc-Asn(Trt)-OH)[2][3] |
| CAS Number | 113534-16-0[1] | 132388-59-1 (Fmoc-Asn(Trt)-OH)[3] |
| Appearance | White to off-white solid | Powder or crystals (Fmoc-D-Asn(Trt)-OH) |
| Melting Point | Data not available | 210-220 °C (Fmoc-D-Asn(Trt)-OH) |
| Solubility | Readily soluble in standard peptide synthesis solvents (e.g., DMF, NMP)[2][4] | Unprotected Fmoc-Asn-OH has limited solubility in DMF and NMP[2][4] |
| Storage | 2-8°C, keep container well closed[1] | 2-8°C or 15-25°C for related compounds |
| Purity | ≥96.0% (HPLC) | ≥97.0% (HPLC) for Fmoc-Asn(Trt)-OH |
The Role of the Dod Protecting Group in Peptide Synthesis
The primary function of the Dod group is to protect the side-chain amide of asparagine. This protection is crucial for preventing a significant side reaction during peptide synthesis: the dehydration of the amide to a nitrile when activated with carbodiimides.[2] This side reaction leads to the incorporation of a β-cyanoalanine residue in the peptide chain, resulting in a difficult-to-separate impurity.
Furthermore, the bulky and hydrophobic nature of the Dod group significantly enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][4] This improved solubility is advantageous for achieving efficient and complete coupling reactions, especially in longer or more complex peptide sequences that are prone to aggregation.
The Dod group is labile to acid, typically being removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[2]
Experimental Protocols
The following sections outline the key experimental procedures for the use of Fmoc-Asn(Dod)-OH in Fmoc-based solid-phase peptide synthesis.
Fmoc Deprotection
The removal of the Nα-Fmoc group is a critical step that must be completed efficiently to ensure the subsequent coupling reaction proceeds to completion.
Reagents:
-
20% piperidine in DMF (v/v)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for a further 15-20 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Coupling of Fmoc-Asn(Dod)-OH
For the incorporation of Fmoc-Asn(Dod)-OH, standard coupling reagents used in SPPS are effective. The choice of coupling reagent can be critical, especially for sterically hindered couplings.
Recommended Coupling Reagents:
-
Aminium/Uronium Salts: HATU, HBTU, HCTU
-
Carbodiimides with additives: DIC/HOBt, DIC/Oxyma
General Coupling Protocol (using HATU):
-
In a separate vessel, dissolve Fmoc-Asn(Dod)-OH (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated with fresh reagents.
-
After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Side-Chain Deprotection and Peptide Cleavage
The Dod protecting group is removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Potential Side Reactions and Mitigation
While the Dod group prevents the major side reaction of asparagine, other general SPPS side reactions can still occur.
-
Aspartimide Formation: Although less common with side-chain protected asparagine, aspartimide formation can still occur, particularly in sequences containing Asp-Gly or Asp-Ser. Using a milder base for Fmoc deprotection or adding HOBt to the piperidine solution can help minimize this.
-
Racemization: Racemization of the amino acid can occur during activation. The use of coupling reagents with additives like HOBt or Oxyma, and avoiding prolonged pre-activation times can reduce the risk of racemization.
-
Incomplete Deprotection: In some cases, particularly when the Asn(Dod) residue is at the N-terminus of the peptide, the deprotection of the Dod group with TFA may be slow.[2] Extending the cleavage time to 2 hours or more can ensure complete removal.[2]
Visualizations
Chemical Structure of Fmoc-Asn(Dod)-OH
